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Compound of Interest

Compound Name: 3"-Nitropropiophenone

Cat. No.: B093426

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the
unambiguous identification of 3'-Nitropropiophenone. By presenting experimental data for 3'-
Nitropropiophenone and its key isomers, alongside detailed experimental protocols, this
document serves as a practical resource for researchers in organic synthesis, medicinal
chemistry, and quality control.

Introduction

3'-Nitropropiophenone (COHINO3) is an aromatic ketone of interest in various chemical and
pharmaceutical research areas. Accurate identification of this compound is crucial, and
spectroscopic technigues provide the most reliable methods for its characterization. This guide
focuses on the comparative analysis of 3'-Nitropropiophenone against its structural isomers,
2'-Nitropropiophenone and 4'-Nitropropiophenone, and its parent compound, propiophenone,
using *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are designed to be readily implemented in a standard analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e 'H NMR Spectroscopy:
o Instrument: 400 MHz NMR Spectrometer
o Pulse Sequence: Standard single-pulse sequence
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: -2 to 12 ppm
e 13C NMR Spectroscopy:

o Instrument: 100 MHz NMR Spectrometer

o

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024

o

[¢]

Relaxation Delay: 2.0 s

[¢]

Spectral Width: -5 to 220 ppm

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

e Instrumentation:
o Spectrometer: FT-IR Spectrometer
o Scan Range: 4000-400 cm~?

o Resolution: 4 cm™1
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o Number of Scans: 32

Mass Spectrometry (MS)

¢ Instrumentation:

o

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

[¢]

lonization Mode: Electron Impact (El)

[e]

lonization Energy: 70 eV

[e]

Mass Analyzer: Quadrupole

o

Scan Range: m/z 40-400

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3'-Nitropropiophenone and its
related compounds.

Table 1: *H NMR Spectral Data (CDClIs, 400 MHz)
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Compound

Chemical Shift (6, ppm) and Multiplicity

3'-Nitropropiophenone

8.78 (t, J=2.0 Hz, 1H, Ar-H), 8.42 (dd, J=8.2, 1.2
Hz, 1H, Ar-H), 8.28 (d, J=7.8 Hz, 1H, Ar-H), 7.71
(t, J=8.0 Hz, 1H, Ar-H), 3.12 (q, J=7.2 Hz, 2H, -
CHz-), 1.28 (t, J=7.2 Hz, 3H, -CHs)

2'-Nitropropiophenone

7.85 (dd, J=8.1, 1.2 Hz, 1H, Ar-H), 7.68 (td,
J=7.6, 1.2 Hz, 1H, Ar-H), 7.55 (td, J=7.8, 1.4 Hz,
1H, Ar-H), 7.45 (dd, J=7.6, 1.4 Hz, 1H, Ar-H),
2.85 (q, J=7.2 Hz, 2H, -CHz-), 1.25 (t, J=7.2 Hz,
3H, -CHs)

4'-Nitropropiophenone

8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.10 (d, J=8.8 Hz,
2H, Ar-H), 3.10 (g, J=7.2 Hz, 2H, -CHz-), 1.27 (t,
J=7.2 Hz, 3H, -CHs)

Propiophenone[1]

7.95 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.45 (m,
2H, Ar-H), 3.00 (g, J=7.2 Hz, 2H, -CHz-), 1.23 (t,
J=7.2 Hz, 3H, -CHs)

Table 2: 13C NMR Spectral Data (CDClsz, 100 MHz)

Compound

Chemical Shift (6, ppm)

3'-Nitropropiophenone

198.5 (C=0), 148.5 (C-NO2), 138.2, 134.0,
129.9, 127.5, 123.0 (Ar-C), 32.2 (-CH2-), 8.3 (-
CHs)

2'-Nitropropiophenone

201.0 (C=0), 149.0 (C-NO2), 135.5, 133.0,
130.5, 128.0, 124.5 (Ar-C), 35.0 (-CH-), 8.5 (-
CHs)

4'-Nitropropiophenone

199.0 (C=0), 150.5 (C-NO2), 141.0, 129.5,
124.0 (Ar-C), 32.0 (-CHz-), 8.4 (-CHs)

Propiophenone[2]

200.7 (C=0), 137.0, 133.0, 128.6, 128.0 (Ar-C),
31.8 (-CHz-), 8.6 (-CHs)
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Table 3: Key IR Absorption Bands (KBr, cm~1)

V(NO2) Vv(NO2) v(C-H) v(C-H)
Compound v(C=0) . . . ) .
symmetric asymmetric aromatic aliphatic
3-
Nitropropioph ~ ~1695 ~1350 ~1530 ~3100-3000 ~2980-2850
enone
2'-
Nitropropioph ~ ~1700 ~1355 ~1525 ~3100-3000 ~2980-2850
enone
4'-
Nitropropioph  ~1690 ~1345 ~1520 ~3100-3000 ~2980-2850
enone
Propiopheno
~1685 - - ~3100-3000 ~2980-2850

ne[3]

Table 4: Key Mass Spectrometry Fragmentation Data (EI, m/z)

Compound Molecular lon [M]*+ Base Peak Major Fragments
3'-Nitropropiophenone 179 105 150, 120, 104, 76, 51
2'-Nitropropiophenone 179 120 133, 105, 92, 77, 65
4'-Nitropropiophenone 179 150 120, 104, 76, 50
Propiophenone[4] 134 105 77,51

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic identification of 3'-

Nitropropiophenone.
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Caption: Workflow for Spectroscopic Identification.

Interpreting the Spectra
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e 1H NMR: The substitution pattern on the aromatic ring is the most telling feature. 3'-
Nitropropiophenone will exhibit a distinct set of four aromatic proton signals with specific
splitting patterns and chemical shifts due to the meta-nitro group. This pattern will differ
significantly from the ortho (2'-) and para (4'-) isomers. The ethyl group (-CH2CHs3) will
consistently show a quartet and a triplet.

e 13C NMR: The chemical shifts of the aromatic carbons are influenced by the position of the
electron-withdrawing nitro group. The number of unique aromatic carbon signals can also
help distinguish between the isomers.

» IR Spectroscopy: All three nitro isomers will show strong characteristic absorptions for the
carbonyl (C=0) and nitro (NO2) groups. The exact position of the C=0 stretch can be subtly
influenced by the position of the nitro group. Propiophenone will lack the NO2z absorptions.

o Mass Spectrometry: The fragmentation pattern is a key differentiator. While all nitro isomers
will have a molecular ion peak at m/z 179, the relative abundances of the fragment ions will
vary. The loss of the ethyl group (M-29) and the benzoyl-type fragments will be
characteristic. For instance, the base peak for 3'-Nitropropiophenone is typically the
benzoyl cation (m/z 105), whereas for the 4'-isomer, it is often the M-29 fragment (m/z 150).

By carefully analyzing and comparing the data from these four spectroscopic techniques with
the provided reference data, researchers can confidently confirm the identity of 3'-
Nitropropiophenone and distinguish it from its structural isomers and parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to the Identification
of 3'-Nitropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093426#confirming-the-identity-of-3-
nitropropiophenone-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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